2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a structurally complex molecule featuring:
- A pyrimidine core substituted with an amino group (C4) and a thiophene-2-sulfonyl moiety (C5).
- A sulfanyl linker at C2 of the pyrimidine, connecting to an acetamide group.
- An N-(3-chloro-4-methylphenyl) substituent on the acetamide, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S3/c1-10-4-5-11(7-12(10)18)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOZCVARMFSCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a sulfonamide derivative characterized by a complex structure that includes a pyrimidine core, thiophene moiety, and an acetamide group. Its unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its potential therapeutic applications.
Structural Features
The molecular structure of the compound can be represented as follows:
Key Structural Components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that plays a critical role in biological activity.
- Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Acetamide Group : Enhances solubility and may influence pharmacokinetics.
Biological Activity Overview
Research on compounds with similar structures has indicated a range of biological activities, including:
- Anticancer Activity : Compounds with pyrimidine and thiophene derivatives have shown significant anticancer properties against various human tumor cell lines. For instance, studies have demonstrated that related compounds exhibit considerable cytotoxic effects against cancer cells, suggesting that the target compound may also possess similar properties .
- Antibacterial Activity : Sulfonamide derivatives are known for their antibacterial effects. Similar compounds have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory activity . The mechanism often involves inhibition of bacterial folic acid synthesis.
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition studies on related compounds have demonstrated significant activity, indicating that the target compound may also interact with these enzymes .
The synthesis of this compound typically involves several steps:
- Formation of Pyrimidine Core : The pyrimidine ring is synthesized from thiophene sulfonyl chloride and an appropriate amine.
- Thioether Linkage Introduction : This is achieved by reacting the pyrimidine intermediate with a thiol under basic conditions.
- Acetamide Formation : The acetamide moiety is introduced via acylation reactions.
- Final Substitution : The last step involves substitution to introduce the chloro-methylphenyl group.
The mechanism of action is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity through binding at active sites .
Case Studies and Research Findings
Several studies have explored compounds structurally similar to the target compound, providing insights into its potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-bromophenyl)-1,3-thiazole-2-sulfonamide | Thiazole instead of pyrimidine | Antibacterial |
| 5-(Thiophen-2-sulfonyl)-4-amino-pyrimidin-2-one | Similar core structure | Anticancer |
| N-(4-chlorophenyl)-N'-[(4-amino-5-thiazolyl)sulfanyl]urea | Urea linkage instead of acetamide | Anticancer |
These findings suggest that the unique combination of thiophene and pyrimidine structures may confer novel therapeutic properties not fully explored in existing literature.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C18H18ClN4O3S2
- Molecular Weight : Approximately 438.94 g/mol
Structural Features
The compound consists of:
- A pyrimidine ring with an amino group.
- A thiophenesulfonyl group that contributes to its electronic properties.
- An acetamide moiety linked to a chloromethylphenyl group.
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Core : Through condensation reactions.
- Thioether Linkage Introduction : By reacting with thiols under basic conditions.
- Acetamide Formation : Via acylation reactions.
- Final Substitution : To introduce the chloromethylphenyl group.
Medicinal Chemistry
The compound shows potential as a lead for developing new therapeutics, particularly targeting specific enzymes or receptors involved in various diseases. The structural modifications can enhance its biological activity, making it a candidate for further pharmacological studies.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Research has suggested that similar compounds exhibit significant antimicrobial activity, which could be explored further with this structure.
Materials Science
The electronic properties imparted by the thiophenesulfonyl group make this compound suitable for applications in:
- Organic Semiconductors : Its ability to conduct electricity can be harnessed in electronic devices.
- Sensors : Due to its reactivity, it can be used in developing sensors for detecting specific biomolecules.
Biological Studies
The compound's interaction with biological systems can provide insights into structure-activity relationships (SAR). Understanding how modifications affect its efficacy can guide the design of more potent analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrimidine vs. Triazole Derivatives
- Target Compound: Pyrimidine core with thiophene-sulfonyl and amino substituents .
- Analog 1: N-(3-chlorophenyl)-2-{[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces pyrimidine with a 1,2,4-triazole ring. Triazoles are associated with enhanced metabolic stability and antimicrobial activity .
Thiophene-Sulfonyl vs. Pyridine Substituents
Substituent Effects on Bioactivity
Electron-Withdrawing Groups (EWGs)
- Derivatives with chloro (e.g., N-(3-chlorophenyl)) or nitro groups on the arylacetamide moiety exhibit improved antimicrobial activity due to increased membrane permeability (). For example, compounds KA3, KA4, KA7 () showed MIC values of 12.5–25 µg/mL against S. aureus and E. coli .
- The 3-chloro-4-methylphenyl group in the target compound likely enhances lipophilicity, favoring penetration into bacterial membranes.
Sulfonyl vs. Alkyl Linkers
Table 1. Structural Features of Selected Analogs
Research Implications and Gaps
- The target compound’s thiophene-sulfonyl-pyrimidine architecture offers a unique combination of electronic and steric properties, warranting further studies on solubility, toxicity, and specific target engagement (e.g., kinase or protease inhibition).
- Comparative crystallographic data (e.g., ) suggest that dihedral angles and hydrogen-bonding networks significantly influence bioactivity .
- Synthetic scalability of such compounds remains a challenge, necessitating optimization of alkylation and cyclization steps () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodology : A two-step synthesis is commonly employed. First, react 2-thio-4,6-diaminopyrimidine with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide in refluxing ethanol (40 mL, 8–12 hours) to form the sulfanyl bridge. Second, introduce the thiophene-2-sulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from chloroform-acetone (1:5 v/v) to achieve >95% purity .
- Characterization : Confirm structure via -/-NMR, FT-IR (amide C=O stretch at ~1680 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can the molecular conformation and hydrogen-bonding interactions be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via SHELXS97 and refine with SHELXL2016. Key parameters include dihedral angles between pyrimidine and aryl rings (e.g., 42.25°–67.84°) and intramolecular N–H⋯N hydrogen bonds (1.86–2.12 Å) stabilizing the folded conformation .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., dihedral angles, hydrogen-bonding patterns) be resolved across related analogs?
- Methodology : Perform comparative analysis using the Cambridge Structural Database (CSD). For example, compare dihedral angles of the title compound with its 2-chlorophenyl analog (67.84° vs. 42.25°). Use PLATON to analyze packing interactions (e.g., C–H⋯π, weak van der Waals forces) and validate deviations via R-factor convergence (target: ) .
Q. What experimental strategies address low yields in multi-step syntheses involving sulfonyl and sulfanyl groups?
- Methodology : Optimize reaction conditions using Design of Experiments (DoE). For example, vary temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2.5) to maximize sulfonation efficiency. Monitor intermediates via TLC and UPLC-MS. For thioether formation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
Q. How can computational methods predict biological activity given structural complexity (e.g., thiophene-sulfonyl motifs)?
- Methodology : Perform molecular docking (AutoDock Vina) using protein targets (e.g., kinases, sulfotransferases) and DFT calculations (Gaussian 09) to assess electrostatic potential surfaces. Validate predictions with in vitro assays (e.g., IC measurements against cancer cell lines). Note: The trifluoromethyl group in analogs increases lipophilicity (logP ~3.2), enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
